4-(2-Nitrophenoxy)benzamide
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Overview
Description
4-(2-Nitrophenoxy)benzamide is a chemical compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound has garnered attention due to its unique structure, which includes a nitrophenoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties that make it a valuable candidate for research and development in antiviral and other therapeutic areas .
Mechanism of Action
Target of Action
The primary target of 4-(2-Nitrophenoxy)benzamide are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . Inhibition of DUB enzymes has been reported as an effective approach to develop new antiviral agents .
Mode of Action
This compound derivatives are designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . They interact with the DUB enzymes of the aforementioned viruses, as revealed by molecular docking . This interaction leads to the inhibition of the DUB enzymes, thereby potentially preventing the viruses from functioning effectively .
Biochemical Pathways
These enzymes play a crucial role in protein degradation and regulation, and their inhibition can disrupt the life cycle of the viruses .
Pharmacokinetics
In silico admet and toxicity studies have demonstrated that the tested members have a good profile of drug-like properties .
Result of Action
The biological data showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . Compounds 8c, 8d, 10b, and 8a were found to be the most potent against Adenovirus, HSV-1, coxsackievirus, and SAR-CoV-2, respectively .
Preparation Methods
The synthesis of 4-(2-Nitrophenoxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Coupling Reaction: The nitrophenol is then coupled with a benzoyl chloride derivative to form the desired benzamide compound.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .
Chemical Reactions Analysis
4-(2-Nitrophenoxy)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases .
Scientific Research Applications
4-(2-Nitrophenoxy)benzamide has been extensively studied for its potential antiviral properties. Research has shown that derivatives of this compound can inhibit deubiquitinase enzymes, which are crucial for the replication of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . This makes it a promising candidate for the development of new antiviral agents.
In addition to its antiviral applications, this compound is also being explored for its potential use in cancer therapy, due to its ability to interfere with specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-(2-Nitrophenoxy)benzamide can be compared to other benzamide derivatives, such as:
4-(4-Nitrophenoxy)benzamide: Similar in structure but with the nitro group in a different position, which can affect its chemical properties and biological activity.
4-(2-Aminophenoxy)benzamide:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-nitrophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZULVSEXRNJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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